molecular formula C5H7N3O3 B6203354 2-(2,4-dioxoimidazolidin-1-yl)acetamide CAS No. 834882-86-9

2-(2,4-dioxoimidazolidin-1-yl)acetamide

Cat. No. B6203354
CAS RN: 834882-86-9
M. Wt: 157.1
InChI Key:
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Description

2-(2,4-dioxoimidazolidin-1-yl)acetamide (DIA) is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule, with properties that make it useful for a variety of applications, including as a synthetic intermediate, a reagent, and a catalyst. DIA has been used in a variety of different fields, including biochemistry, chemical synthesis, and drug discovery.

Scientific Research Applications

2-(2,4-dioxoimidazolidin-1-yl)acetamide has a wide range of applications in scientific research. It has been used in the synthesis of a variety of different compounds, including carbohydrates, peptides, and nucleic acids. It has also been used as a reagent in the synthesis of pharmaceuticals, including antifungals, antibiotics, and anti-cancer drugs. Furthermore, 2-(2,4-dioxoimidazolidin-1-yl)acetamide has been used as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxoimidazolidin-1-yl)acetamide is not yet fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This allows it to form covalent bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-dioxoimidazolidin-1-yl)acetamide are not yet fully understood. However, it has been shown to have a variety of effects on different biological systems. For example, it has been shown to have an inhibitory effect on the growth of certain bacteria, and to have an anti-inflammatory effect in mice. In addition, 2-(2,4-dioxoimidazolidin-1-yl)acetamide has been shown to have an anti-cancer effect in vitro.

Advantages and Limitations for Lab Experiments

2-(2,4-dioxoimidazolidin-1-yl)acetamide has a number of advantages for laboratory experiments. It is a relatively stable molecule, and is relatively easy to synthesize and purify. Furthermore, it is relatively inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to its use in the laboratory. For example, it is not water soluble, and can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of 2-(2,4-dioxoimidazolidin-1-yl)acetamide in scientific research. For example, it could be used in the development of new drugs or drug delivery systems. It could also be used in the synthesis of novel compounds, or in the development of new catalysts. Additionally, it could be used in the development of new materials, such as polymers, or in the development of new analytical techniques. Finally, it could be used in the development of new technologies, such as biosensors and nanomaterials.

Synthesis Methods

The synthesis of 2-(2,4-dioxoimidazolidin-1-yl)acetamide involves the reaction of 2-aminoimidazole with 2,4-dioxo-1-pyrrolidine. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds in a single step. The product of this reaction is an intermediate, which can then be further reacted with acetic anhydride to form 2-(2,4-dioxoimidazolidin-1-yl)acetamide. Alternatively, 2-(2,4-dioxoimidazolidin-1-yl)acetamide can be synthesized from 2-aminoimidazole and acetic anhydride, with the addition of a base, such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dioxoimidazolidin-1-yl)acetamide involves the reaction of imidazolidine-2,4-dione with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Imidazolidine-2,4-dione", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Imidazolidine-2,4-dione is dissolved in a suitable solvent (e.g. water, ethanol).", "Chloroacetic acid is added to the solution.", "A base (e.g. sodium hydroxide) is added to the solution to initiate the reaction.", "The reaction mixture is heated to reflux for a period of time (e.g. 2-4 hours).", "The reaction mixture is cooled and the product is isolated by filtration or extraction.", "The product is purified by recrystallization or chromatography." ] }

CAS RN

834882-86-9

Product Name

2-(2,4-dioxoimidazolidin-1-yl)acetamide

Molecular Formula

C5H7N3O3

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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